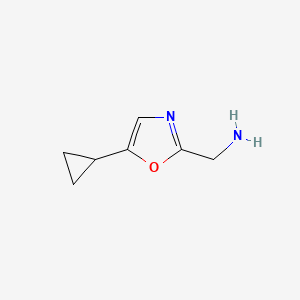

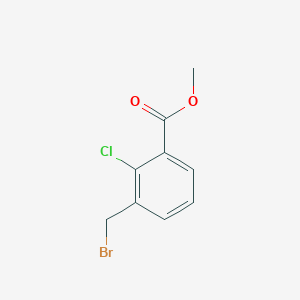

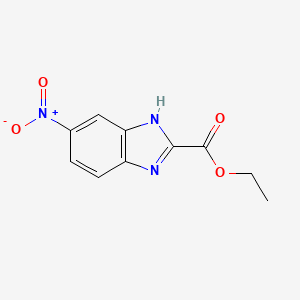

![molecular formula C10H9N3O4 B1425505 Ethyl 5-nitropyrazolo[1,5-A]pyridine-3-carboxylate CAS No. 885271-11-4](/img/structure/B1425505.png)

Ethyl 5-nitropyrazolo[1,5-A]pyridine-3-carboxylate

Overview

Description

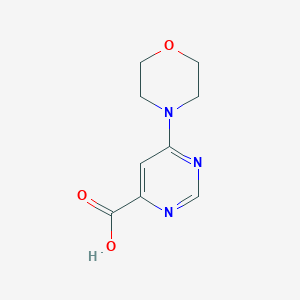

“Ethyl 5-nitropyrazolo[1,5-A]pyridine-3-carboxylate” is a heterocyclic compound. It has a molecular formula of C10H9N3O4 and an average mass of 235.196 Da .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string NC1=CC2=C (C (OCC)=O)C=NN2C=C1 .

Physical and Chemical Properties Analysis

“this compound” is a solid . Its InChI code is 1S/C10H9N3O4/c1-2-15-10 (14)8-6-12-13-4-3-7 (11)5-9 (8)13/h3-6H,2H2,1H3 .

Scientific Research Applications

Synthesis and Tautomerism Studies

Ethyl 5-nitropyrazolo[1,5-a]pyridine-3-carboxylate is a significant compound in heterocyclic chemistry, specifically in the synthesis and study of tautomerism. For instance, Ochi et al. (1976) demonstrated the compound's ability to undergo reactions such as nitrosation, nitration, and bromination at specific positions, highlighting its versatility in chemical synthesis (Ochi, Miyasaka, Kanada, & Arakawa, 1976).

Applications in Pyrido[2,3-d]pyrimidins Synthesis

Chupakhin et al. (1990) explored the compound's reactivity with malononitrile and ethyl cyanoacetate, leading to the synthesis of novel pyrido[2,3-d]pyrimidins. This study demonstrates the compound's role in expanding the diversity of nitrogen-containing heterocycles (Chupakhin, Rusinov, Pilicheva, & Tumashov, 1990).

Electrophilic Substitution Reactions

Brown and McGeary (1994) investigated the electrophilic substitution reactions of 2-methylpyrazolo[1,5-a]pyridin-5-ol and related compounds, revealing the preference for specific substitution patterns. These findings have implications in the development of new synthetic pathways for related pyrazolo-pyridine compounds (Brown & McGeary, 1994).

Biginelli Reaction Utilization

Suwito et al. (2018) utilized a Biginelli reaction involving ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate, demonstrating the compound's applicability in the synthesis of complex heterocyclic structures. This research expands the scope of Biginelli reactions in heterocyclic chemistry (Suwito, Kurnyawaty, Haq, Abdulloh, & Indriani, 2018).

Generation of Heterocyclic Dyes

Rangnekar and Dhamnaskar (1990) showcased the use of similar compounds in the synthesis of heterocyclic dyes for polyester fibers, indicating the potential industrial applications of these compounds in textile coloring and design (Rangnekar & Dhamnaskar, 1990).

Copper Catalyzed Reactions

Obulesu, Nanubolu, and Suresh (2015) explored copper-catalyzed reactions involving 3-nitropyrazolo[1,5-a]pyridine derivatives. This highlights the compound's role in facilitating novel catalytic processes, essential in modern synthetic chemistry (Obulesu, Nanubolu, & Suresh, 2015).

Synthesis of Anticancer Agents

This compound derivatives have also been investigated for their potential use as antimitotic agents in cancer treatment. Temple et al. (1992) synthesized oximes of related compounds and observed significant antitumor activity, indicating the compound's potential in medicinal chemistry (Temple, Rener, Waud, & Noker, 1992).

Mechanism of Action

Target of Action

Ethyl 5-nitropyrazolo[1,5-A]pyridine-3-carboxylate is a derivative of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidines are known to have various biological activities and can specifically bind to amino acid residues, protein molecule receptors, and protein kinase domains . These compounds play a key role in the proper regulation of cell proliferation, apoptosis, and gene expression .

Mode of Action

It is known that pyrazolo[1,5-a]pyrimidines, the core structure of this compound, can interact with their targets, leading to changes in cell proliferation, apoptosis, and gene expression .

Biochemical Pathways

Given the known targets of pyrazolo[1,5-a]pyrimidines, it can be inferred that this compound may influence pathways related to cell proliferation, apoptosis, and gene expression .

Pharmacokinetics

It is known that the adme properties of a compound can significantly impact its bioavailability and efficacy .

Result of Action

Given the known effects of pyrazolo[1,5-a]pyrimidines, it can be inferred that this compound may have potential antitumor effects .

Action Environment

It is known that environmental factors can significantly impact the action and efficacy of a compound .

Properties

IUPAC Name |

ethyl 5-nitropyrazolo[1,5-a]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O4/c1-2-17-10(14)8-6-11-12-4-3-7(13(15)16)5-9(8)12/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJZWPZDSRYGTRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=C(C=CN2N=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20722934 | |

| Record name | Ethyl 5-nitropyrazolo[1,5-a]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20722934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885271-11-4 | |

| Record name | Ethyl 5-nitropyrazolo[1,5-a]pyridine-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885271-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-nitropyrazolo[1,5-a]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20722934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

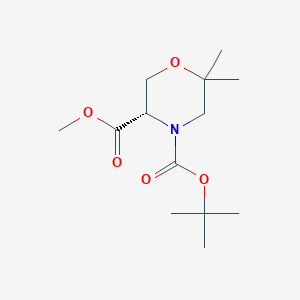

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

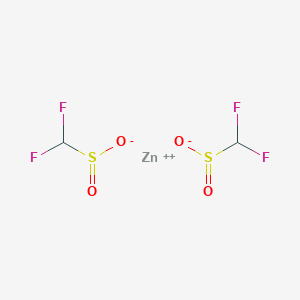

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-Dimethyl-6-[3-(trifluoromethyl)phenyl]morpholine](/img/structure/B1425427.png)

![methyl 4,5-dimethyl-6H-thieno[2,3-b]pyrrole-2-carboxylate](/img/structure/B1425431.png)

![4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzoic acid](/img/structure/B1425445.png)